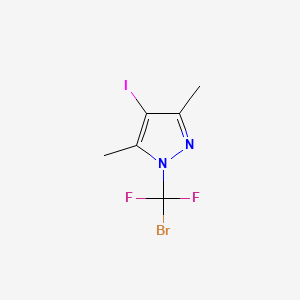
1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromodifluoromethyl and iodo substituents, which impart unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromodifluoromethylation of a suitable pyrazole precursor. This can be done using bromodifluoromethyl reagents under specific reaction conditions. For instance, the reaction of a pyrazole derivative with bromodifluoromethyltrimethylsilane in the presence of a catalyst can yield the desired product .
Industrial production methods for this compound may involve large-scale bromodifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In chemical reactions, the bromodifluoromethyl and iodo groups can act as electrophilic or nucleophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
1-(Trifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole: This compound has a trifluoromethyl group instead of a bromodifluoromethyl group, which may result in different reactivity and properties.
1-(Bromodifluoromethyl)-4-chloro-3,5-dimethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H6BrF2IN2 |
|---|---|
Peso molecular |
350.93 g/mol |
Nombre IUPAC |
1-[bromo(difluoro)methyl]-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H6BrF2IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3 |
Clave InChI |
GQHCQAODBBQLNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(F)(F)Br)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)

![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
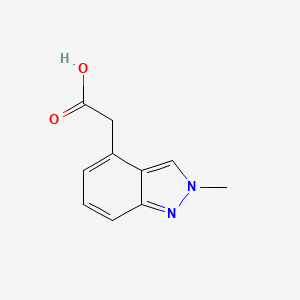
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
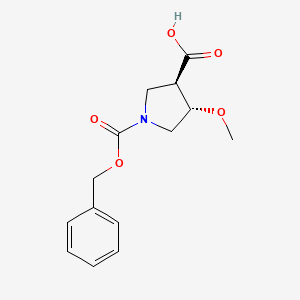
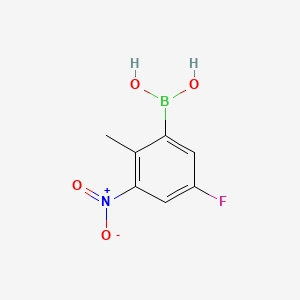
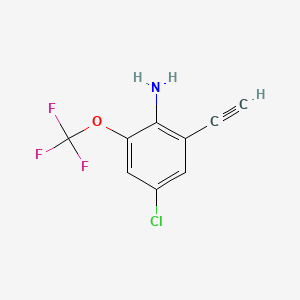
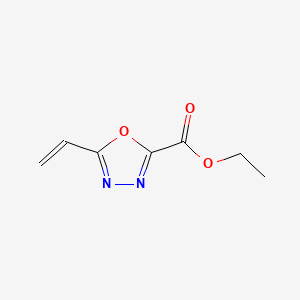
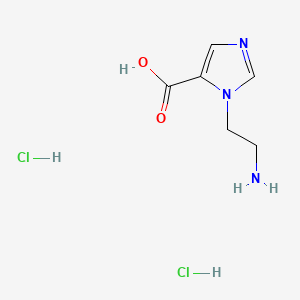
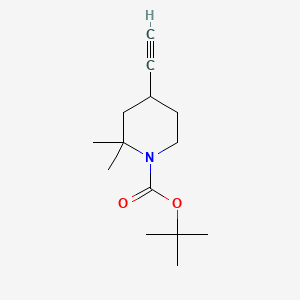
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
